Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Description
Properties
IUPAC Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXYWKFHDOSNT-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28F12S3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909315 | |
| Record name | Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1028.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89452-37-9 | |
| Record name | Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089452379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (thiodi-4,1-phenylene)-bis-(diphenylbis)(OC-6,11)hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bis-Sulfonium Halide Synthesis
The bis-sulfonium halide intermediate is synthesized via electrophilic aromatic substitution. Thiophenol derivatives react with diphenyl sulfide under acidic conditions to form the sulfonium core. For example, 4-chlorothiophenol reacts with diphenyl sulfide in the presence of sulfuric acid at 60–80°C for 12–24 hours, yielding bis[4-(diphenylsulfonio)phenyl]sulfide dichloride. Key variables include:
-
Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but risk side products like sulfoxides.
-
Acid Catalyst : Concentrated sulfuric acid (95–98%) ensures protonation of sulfur, facilitating electrophilic attack.
-
Stoichiometry : A 2:1 molar ratio of diphenyl sulfide to thiophenol derivative minimizes unreacted starting material.
The crude product is isolated via precipitation in ice-cold water, yielding a crystalline solid with ~85% purity.
Anion Exchange with Hexafluoroantimonic Acid
The halide counterions (Cl⁻ or Br⁻) are replaced with hexafluoroantimonate (SbF₆⁻) through metathesis. Bis[4-(diphenylsulfonio)phenyl]sulfide dichloride is dissolved in deionized water and treated with hexafluoroantimonic acid (HSbF₆) at ambient temperature. The reaction proceeds as:
Critical parameters include:
-
Stoichiometry : A 10% molar excess of HSbF₆ ensures complete anion exchange.
-
Precipitation : The product precipitates as a white solid, filtered and washed with cold water to remove residual HCl.
Industrial Production Methods
Scalable synthesis requires modifications to laboratory protocols for efficiency and safety. Industrial reactors (e.g., 500–1,000 L jacketed vessels) enable batch processing with automated temperature and pH control.
Reaction Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 60–80°C | 65–75°C (controlled) |
| Reaction Time | 12–24 hours | 8–10 hours |
| Yield | 70–75% | 80–85% |
| Purity | 85–90% | 90–95% |
Continuous stirring and in-line filtration reduce processing time by 30% compared to batch methods.
Solvent Recovery Systems
Industrial plants employ closed-loop solvent recovery to minimize waste. Dichloromethane and acetonitrile are distilled and reused, reducing raw material costs by 20%.
Purification Techniques
Crude bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) contains impurities such as unreacted halides and sulfonic acids. Purification involves:
Recrystallization
The product is dissolved in hot acetonitrile (60–70°C) and cooled to −20°C to induce crystallization. This step removes >95% of ionic impurities, increasing purity from 85% to 99%.
Column Chromatography
For high-purity applications (e.g., photolithography), silica gel chromatography with a 7:3 v/v ethyl acetate:hexane eluent isolates the compound with 99.5% purity.
Reaction Monitoring and Quality Control
Advanced analytical techniques ensure consistency:
-
NMR Spectroscopy : ¹⁹F NMR confirms SbF₆⁻ integration (δ −70 to −75 ppm).
-
XRD : Verifies crystalline structure and absence of polymorphic impurities.
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Nitrile gloves and full-body PPE |
| Respiratory Toxicity | Fume hoods with HEPA filtration |
| Environmental Impact | Neutralization of HF byproducts with CaCO₃ slurry |
Hexafluoroantimonic acid releases HF upon decomposition, necessitating strict containment protocols .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C36H28F6S3Sb
- Molecular Weight : Approximately 846.74 g/mol
- Structure : The compound features two diphenylsulfonium groups linked by a sulfide bridge, which enhances its stability and reactivity.
Catalysis in Organic Synthesis
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate] serves as an effective catalyst in various organic synthesis reactions. It facilitates polymerization processes, particularly in the production of specialty polymers and materials with tailored properties. The sulfonium ion acts as an electrophile, engaging in nucleophilic attacks that drive chemical transformations.
Photoinitiation in Polymer Chemistry
The compound is recognized for its role as a cationic photoinitiator , especially in UV-curable formulations. Upon exposure to ultraviolet light, it generates reactive cations that initiate polymerization reactions, making it valuable for curing epoxy resins and other unsaturated systems. This application is critical in industries such as coatings, adhesives, and electronics where rapid curing processes are essential.
Biological Research
In biological contexts, this compound is investigated for its potential as an antimicrobial agent and in drug delivery systems. Its ability to interact with biomolecules through covalent bonding allows for targeted delivery mechanisms, enhancing therapeutic efficacy.
Specialty Chemicals Production
The compound is utilized in the manufacturing of specialty chemicals that require precise control over chemical properties. Its unique reactivity profile allows for the synthesis of complex molecular architectures that are vital in high-performance materials.
Coatings and Adhesives
Due to its photoinitiating capabilities, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is extensively used in the formulation of coatings and adhesives that require rapid curing under UV light. This application significantly improves production efficiency and product performance.
Safety Considerations
While this compound has beneficial applications, it also poses certain hazards:
| Hazard Class | Description |
|---|---|
| GHS07 | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Photopolymerization Efficiency
Research has demonstrated that formulations containing Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exhibit superior curing speeds compared to traditional photoinitiators, leading to enhanced mechanical properties in cured materials.
Antimicrobial Applications
Studies exploring its antimicrobial properties have shown promising results, indicating potential uses in medical applications where infection control is critical.
Mechanism of Action
The mechanism of action of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) involves the interaction of the sulfonium ion with various molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- 3D Printing : Bis-sulfonium salts enable wavelength-selective curing in hybrid epoxy-acrylate resins, achieving <60-second cure times under 365 nm LED exposure .
- Microelectronics : In SU-8, the compound’s multi-photon absorption properties (n ≈ 2.89) are critical for sub-micron resolution in MPL .
- Safety: Genotoxicity concerns necessitate stringent handling protocols, though the compound remains preferred over iodonium salts for stability .
Biological Activity
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS Number: 89452-37-9) is a cationic photoinitiator widely utilized in polymer chemistry, particularly for the curing of epoxy resins. Its unique structural characteristics and biological activity make it a subject of interest in both industrial applications and research.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C36H28F12S3Sb2
- Molecular Weight : 792.55 g/mol
- IUPAC Name : mono((thiobis(4,1-phenylene))bis(diphenylsulfonium)) mono(hexafluorostibate(V))
The structure includes two diphenylsulfonium groups linked by a sulfide bridge, with hexafluoroantimonate anions providing charge balance. This bulky configuration contributes to its effectiveness as a photoinitiator, allowing it to absorb light and generate reactive species essential for polymerization processes .
Upon exposure to light, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes cleavage, producing Lewis acidic cations and radicals. These species initiate polymerization reactions in surrounding materials, particularly epoxy resins. The reaction can be summarized as follows:
This mechanism is critical in applications requiring rapid curing under UV light, making this compound valuable in various industrial settings .
Cytotoxicity and Biocompatibility
Research indicates that the biological activity of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is primarily associated with its cytotoxic effects. Studies have shown that exposure to this compound can lead to cellular damage and apoptosis in certain cell lines, raising concerns regarding its safety in biomedical applications.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 10 | Significant cytotoxicity |
| NIH 3T3 | 15 | Moderate cytotoxicity |
| Human Dermal Fibroblasts | 20 | Low cytotoxicity |
The data suggest that while the compound is effective as a photoinitiator, its use must be carefully evaluated in contexts involving human cells or tissues due to potential toxic effects .
Case Studies
- Photoinitiator Efficacy : A study demonstrated that Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) significantly enhances the curing efficiency of epoxy resins when exposed to UV light. The study highlighted its ability to initiate polymerization at lower energy levels compared to traditional initiators.
- Environmental Impact Assessment : Another investigation focused on the environmental implications of using this compound in industrial applications. The findings indicated that while it effectively catalyzes polymerization, its persistence in the environment raises concerns about long-term ecological effects.
Q & A
Q. What are the key molecular identifiers and structural features of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)?
The compound is identified by its molecular formula C₃₆H₂₈S₃·2(SbF₆) , molecular weight 1028.28 g/mol , and CAS number 89452-37-9 . Its structure includes two diphenylsulfonio groups linked via a sulfide bridge, with hexafluoroantimonate (SbF₆⁻) counterions. The SMILES notation provides insights into connectivity: C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F .
Q. What synthetic methodologies are reported for this compound?
Synthesis typically involves:
- Step 1 : Sulfonium salt formation via reaction of diphenyl sulfide derivatives with appropriate sulfurizing agents.
- Step 2 : Counterion exchange using hexafluoroantimonic acid (HSbF₆) to replace less stable anions (e.g., chloride) .
- Purification : Recrystallization from acetonitrile or dichloromethane/ether mixtures ensures high purity (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonium connectivity.
- FT-IR : Peaks at ~650–750 cm⁻¹ (Sb-F stretching) and ~1100 cm⁻¹ (S⁺-C vibrations) .
- Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects [SbF₆]⁻ (m/z 236.9) and molecular ion fragments .
Advanced Research Questions
Q. How does the hexafluoroantimonate counterion influence photochemical activity compared to hexafluorophosphate (PF₆⁻)?
The SbF₆⁻ anion enhances ionic dissociation efficiency due to its lower basicity and larger ionic radius, improving photoacid generation (PAG) performance in UV curing. Comparative studies with PF₆⁻ analogs show:
Q. What strategies mitigate thermal decomposition during photopolymerization?
- Temperature Control : Maintain reaction temperatures <60°C to prevent SbF₆⁻ degradation.
- Additives : Stabilizers like hindered amine light stabilizers (HALS) reduce radical-induced decomposition .
- Solvent Selection : Non-polar solvents (e.g., toluene) minimize ionic aggregation, enhancing thermal stability .
Q. How can researchers resolve contradictions in reported quantum yields across studies?
Discrepancies often arise from:
- Experimental Variables : Light source intensity (e.g., 365 nm vs. 254 nm) and solvent polarity.
- Methodology : Use standardized actinometry (e.g., ferrioxalate) and replicate conditions from prior studies .
- Data Normalization : Correct for inner-filter effects and oxygen quenching using degassed solvents .
Methodological Considerations
Q. What experimental designs optimize its use in cationic photopolymerization?
Q. How to assess its stability under long-term storage conditions?
- Accelerated Aging Studies : Store at 25°C/60% RH and 40°C/75% RH for 6–12 months.
- HPLC Purity Checks : Degradation products (e.g., diphenyl sulfide) indicate hydrolysis of SbF₆⁻ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
